2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide
CAS No.: 554438-90-3
Cat. No.: VC6435566
Molecular Formula: C11H10FNO3S
Molecular Weight: 255.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 554438-90-3 |
---|---|
Molecular Formula | C11H10FNO3S |
Molecular Weight | 255.26 |
IUPAC Name | 2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C11H10FNO3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2 |
Standard InChI Key | PUDNUBFHZZXPAS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=CO2 |
Introduction
Chemical Identity and Structural Characteristics
2-Fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide belongs to the aryl sulfonamide class, featuring a fluorine-substituted benzene ring connected to a furan-methyl group via a sulfonamide bridge. Its molecular formula is C₁₁H₁₀FNO₃S, with a calculated molecular weight of 255.27 g/mol . The IUPAC name, 2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, reflects its substitution pattern (Figure 1).
Synthetic Pathways and Optimization
The synthesis of this compound follows established sulfonamide coupling strategies. A patent (EP0976742A1) details a representative method :
Reaction Scheme
-
Sulfonylation:
Solvent: Tetrahydrofuran (THF)
Base: Sodium methoxide (NaOMe)
Yield: ~64% after recrystallization
Critical purification steps involve:
Process Challenges
-
Exotherm Management: Temperature control during isocyanate addition prevents side reactions .
-
Solvate Formation: Isopropanol solvates require careful drying to achieve anhydrous product .
Physicochemical Properties
Experimental data from PubChem and synthetic studies reveal:
Property | Value | Method |
---|---|---|
Melting Point | 131–132.5°C | Differential scanning calorimetry |
Solubility | ≥10 mg/mL in DMSO | Equilibrium solubility |
logP | 2.1 (estimated) | XLogP3 |
pKa | 9.8 (sulfonamide H) | Potentiometric titration |
The compound’s moderate lipophilicity (logP ~2.1) suggests adequate membrane permeability for biological applications.
Parameter | Prediction | Tool |
---|---|---|
CYP3A4 Inhibition | Low (IC₅₀ >10 μM) | ADMET Lab 2.0 |
hERG Binding | Moderate Risk | QikProp |
Oral Bioavailability | 58% (Mouse model) | SwissADME |
These in silico projections require experimental validation but guide lead optimization efforts.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
-
Sulfonylurea derivatives for diabetes management
-
IL-1β inhibitors (via structural elaboration of the sulfonamide group)
Hazard | Precaution |
---|---|
Skin Irritation | Wear nitrile gloves, safety goggles |
Inhalation Risk | Use fume hood for powder handling |
Environmental Impact | Avoid aqueous discharge; incinerate |
Future Research Directions
-
Crystallographic Studies: Resolve 3D conformation to guide computational modeling.
-
In Vivo Efficacy: Test NLRP3 inhibition in murine neuroinflammation models.
-
Formulation Development: Explore nanoencapsulation to enhance aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume